molecular formula C6H8N4O2 B12837974 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid

4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid

Cat. No.: B12837974
M. Wt: 168.15 g/mol
InChI Key: AMFFRBHNCMUJAE-UHFFFAOYSA-N
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Description

4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an aminoiminomethyl group and a carboxylic acid group. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid is unique due to its specific combination of a pyrrole ring with an aminoiminomethyl group and a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

4-(diaminomethylideneamino)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H8N4O2/c7-6(8)10-3-1-4(5(11)12)9-2-3/h1-2,9H,(H,11,12)(H4,7,8,10)

InChI Key

AMFFRBHNCMUJAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1N=C(N)N)C(=O)O

Origin of Product

United States

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